molecular formula C10H15N3O6S B13861490 2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate

2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate

Cat. No.: B13861490
M. Wt: 305.31 g/mol
InChI Key: XFVLJXSEXKPHPL-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a piperazine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 4-methanesulfonylpiperazine-1-carboxylate under specific conditions. One common method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-methanesulfonylpiperazine-1-carboxylate is unique due to its combination of a pyrrolidinone ring and a piperazine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H15N3O6S

Molecular Weight

305.31 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C10H15N3O6S/c1-20(17,18)12-6-4-11(5-7-12)10(16)19-13-8(14)2-3-9(13)15/h2-7H2,1H3

InChI Key

XFVLJXSEXKPHPL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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